2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
Description
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide is an organic compound with the molecular formula C12H11Cl2N3O2S It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, and two cyanoethyl groups attached to the nitrogen atoms of the sulfonamide group
Properties
IUPAC Name |
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c13-10-3-4-11(14)12(9-10)20(18,19)17(7-1-5-15)8-2-6-16/h3-4,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHQDONKVNGVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N(CCC#N)CCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The sulfonamide group can be oxidized to sulfone using strong oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of cyano groups and the sulfonamide moiety can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
- 3,4-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N,N-bis(2-cyanoethyl)benzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
